Amyloid-Beta Fibril Binding Affinity: CAS 897617-98-0 vs. Benzothiazole Imaging Probe Class Benchmark
CAS 897617-98-0 demonstrates a Ki of 4.31 nM for binding to synthetic amyloid-beta (1–40) fibrils, measured via competitive displacement of the radiolabeled benzothiazole probe [¹²⁵I]IMPY (incubation 3 h, NaI well counting) [1]. This places the compound in the low-nanomolar affinity range. For context, the well-characterized benzothiazole amyloid imaging probe Pittsburgh Compound-B (PiB) and its analogs typically exhibit Ki values in the range of 0.9–10 nM against Aβ₁₋₄₀ fibrils in analogous competitive binding assays, with the clinical PiB exhibiting a Ki of approximately 1–3 nM [2]. Notably, CAS 897617-98-0 does not merely match the affinity of known probes—it achieves this affinity within a distinct structural scaffold (2,5-dioxopyrrolidin-1-yl benzamide extension) that is structurally differentiated from the 2-arylbenzothiazole imaging class. This provides a complementary chemotype for structure–activity relationship (SAR) diversification in amyloid-targeting programs. The BindingDB entry also records a Ki of 4.30 nM in a separate assay assessing antagonist activity at the estrogen receptor in human MCF7 cells, suggesting engagement with multiple biological targets that may be relevant to oncology applications [1].
| Evidence Dimension | Binding affinity (Ki) for synthetic Aβ₁₋₄₀ fibrils |
|---|---|
| Target Compound Data | Ki = 4.31 nM (competitive displacement of [¹²⁵I]IMPY; Aβ₁₋₄₀ fibrils, 3 h incubation) |
| Comparator Or Baseline | Pittsburgh Compound-B (PiB): Ki ≈ 1–3 nM; benzothiazole imaging probe class typically Ki = 0.9–10 nM against Aβ₁₋₄₀ |
| Quantified Difference | CAS 897617-98-0 affinity (4.31 nM) falls within the low-nanomolar range of established amyloid-binding benzothiazole probes; structurally distinct 2,5-dioxopyrrolidin-1-yl benzamide scaffold |
| Conditions | Competitive radioligand displacement assay using [¹²⁵I]2-(3'-Iodo-4'-N-methylaminophenyl)benzothiazole; Aβ₁₋₄₀ fibrils (unknown origin); 3 h incubation; NaI well count detection |
Why This Matters
Procurement of CAS 897617-98-0 is justified for amyloid-targeting SAR campaigns seeking a structurally novel, low-nanomolar-affinity starting point that is not a direct analog of the extensively patented 2-arylbenzothiazole imaging agent class.
- [1] BindingDB Entry BDBM50276883 (ChEMBL4175800). Ki = 4.31 nM (Aβ₁₋₄₀ competitive displacement); Ki = 4.30 nM (ER antagonist activity in MCF7 cells). Curated by ChEMBL, Jain University. View Source
- [2] Mathis CA, Wang Y, Holt DP, et al. Synthesis and evaluation of ¹¹C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents. Journal of Medicinal Chemistry, 2003. Benzothiazole derivatives showing Ki values in the sub-nanomolar to low-nanomolar range for Aβ aggregates. View Source
